molecular formula C24H37ClNPPd B6320803 Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98% CAS No. 1375325-71-5

Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98%

Cat. No. B6320803
CAS RN: 1375325-71-5
M. Wt: 512.4 g/mol
InChI Key: DZNFQIYYEXFFGV-UHFFFAOYSA-M
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Description

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a second-generation precatalyst containing a biphenyl-based ligand . It is also known as P(t-Bu)3 Pd G2 . It appears as a light yellow to amber to dark green powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C24H37ClNPPd . It consists of a palladium atom (Pd), a chlorine atom (Cl), a tri-tert-butylphosphine group (P(t-Bu)3), and a 2-amino-1,1’-biphenyl-2-yl group .


Chemical Reactions Analysis

This compound participates in various palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formation reactions, and Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . The molecular weight of the compound is 512.41 . The melting point is approximately 180-185°C . It is soluble in some organic solvents such as dichloromethane, chloroform, and ether .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

P(t-Bu)3 Pd G2 is a catalyst that facilitates the Buchwald-Hartwig amination , which is a cross-coupling reaction between aryl halides and amines. This reaction is pivotal in the synthesis of complex amines, which are found in pharmaceuticals, agrochemicals, and organic materials .

Heck Reaction

The compound is used in the Heck reaction , where it catalyzes the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is widely used in the synthesis of fine chemicals and in the preparation of various natural products and pharmaceuticals .

Hiyama Coupling

In the Hiyama coupling , P(t-Bu)3 Pd G2 acts as a catalyst for the cross-coupling of organosilanes with aryl or vinyl halides. This method is particularly useful for creating carbon-carbon bonds in the presence of sensitive functional groups .

Negishi Coupling

This catalyst is also employed in Negishi coupling , which involves the cross-coupling of organozinc compounds with aryl or vinyl halides. Negishi coupling is highly valued for its ability to form C-C bonds with great functional group tolerance and has been used in the synthesis of complex natural products .

Sonogashira Coupling

P(t-Bu)3 Pd G2 is instrumental in Sonogashira coupling , a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is essential in the construction of poly-ynes and enynes, which are components of electronic materials and pharmaceuticals .

Suzuki-Miyaura Coupling

Lastly, the compound serves as a catalyst in the Suzuki-Miyaura coupling , which is a biaryl synthesis reaction between aryl halides and boronic acids. This reaction is highly significant in the field of organic synthesis due to its wide applicability in creating biaryls, which are core structures in many organic compounds, including pharmaceuticals .

Mechanism of Action

Safety and Hazards

This compound is toxic and may pose health risks upon contact or inhalation . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

chloropalladium(1+);2-phenylaniline;tritert-butylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFQIYYEXFFGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)

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